Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a cyclohexyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrazole-4-carboxylic acids, alcohol derivatives, and various substituted pyrazoles.
Scientific Research Applications
Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activities of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pyrazole ring is known to interact with various biological pathways, including those involved in inflammation, pain, and microbial growth.
Comparison with Similar Compounds
Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a cyclohexyl group.
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: Contains a phenyl group instead of a cyclohexyl group.
Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate: Contains a tert-butyl group instead of a cyclohexyl group.
These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their substituent groups.
This compound stands out due to its unique cyclohexyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.
Biological Activity
Ethyl 1-cyclohexyl-1H-pyrazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including anti-inflammatory and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has a molecular formula of C13H17N2O2 and a molecular weight of approximately 222.29 g/mol. The compound features a pyrazole ring with a cyclohexyl substituent, which enhances its steric and electronic properties, potentially influencing its biological interactions.
Research indicates that this compound may exert its biological effects by interacting with specific enzyme targets. Molecular docking studies suggest that it can bind to active sites of enzymes involved in inflammatory and cancerous processes, inhibiting their activity and affecting various biochemical pathways .
Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory diseases. The compound exhibited significant anti-inflammatory activity in vitro, with selectivity indices exceeding that of established COX-2 inhibitors like celecoxib .
Anticancer Properties
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it demonstrated inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth percentage reductions of 54.25% and 38.44%, respectively . Importantly, the compound showed minimal toxicity to normal fibroblasts, indicating a favorable safety profile for further development.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 3-amino-1H-pyrazole-4-carboxylate | Lacks cyclohexyl group | Different reactivity due to absence of bulky group |
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Contains methyl instead of cyclohexyl | Smaller size may influence biological interactions |
Ethyl 1H-pyrazole-4-carboxylate | Simplified pyrazole structure | Lacks additional functional groups present in cyclohexane derivatives |
The presence of the cyclohexyl group in this compound contributes to its distinct biological activity profile compared to these related compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, highlighting their therapeutic potential:
- Inhibition Studies : In vitro assays showed that derivatives similar to this compound inhibited key enzymes involved in inflammatory pathways, suggesting a mechanism for their anti-inflammatory effects .
- Cytotoxicity Assays : Research demonstrated that certain pyrazole derivatives exhibited strong cytotoxic effects on various cancer cell lines while sparing normal cells, indicating a selective action that could be harnessed for therapeutic use .
- Molecular Docking : Computational studies have predicted favorable binding interactions between this compound and targets such as COX enzymes and other relevant proteins involved in cancer progression, further supporting its potential as a drug candidate .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 1-cyclohexylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
PMKUCNVWVOFBLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2CCCCC2 |
Origin of Product |
United States |
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